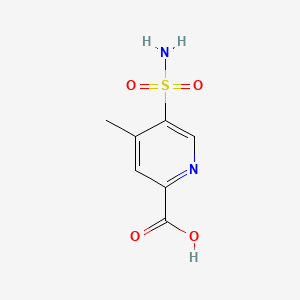

4-Methyl-5-sulfamoylpyridine-2-carboxylicacid

Description

4-Methyl-5-sulfamoylpyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 4, a sulfamoyl group (-SO₂NH₂) at position 5, and a carboxylic acid (-COOH) at position 2. Sulfamoyl groups are known for their bioactivity in enzyme inhibition (e.g., carbonic anhydrase), while the carboxylic acid moiety enhances solubility and enables salt formation for pharmaceutical formulations.

Properties

Molecular Formula |

C7H8N2O4S |

|---|---|

Molecular Weight |

216.22 g/mol |

IUPAC Name |

4-methyl-5-sulfamoylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H8N2O4S/c1-4-2-5(7(10)11)9-3-6(4)14(8,12)13/h2-3H,1H3,(H,10,11)(H2,8,12,13) |

InChI Key |

ZNHOTWYNXFENIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1S(=O)(=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Methyl-5-sulfamoylpyridine-2-carboxylic acid

General Synthetic Strategy

The synthesis of 4-Methyl-5-sulfamoylpyridine-2-carboxylic acid generally involves:

- Construction of the pyridine ring or modification of a preformed pyridine derivative.

- Introduction of the methyl group at the 4-position.

- Functionalization at the 5-position to introduce the sulfamoyl (-SO2NH2) group.

- Installation or preservation of the carboxylic acid group at the 2-position.

Typical synthetic routes employ heterocyclic chemistry techniques including nucleophilic substitution, sulfonamide formation, and oxidation or hydrolysis steps.

Specific Synthetic Routes

Synthesis via Pyridine Carboxylic Acid Esters and Sulfamoylation

A common approach starts from 4-methylpyridine-2-carboxylic acid or its ester derivatives. The sulfamoyl group is introduced by reaction with sulfamoyl chloride or sulfamoylating agents under controlled conditions.

Step 1: Esterification

The carboxylic acid group at position 2 is often converted to an ester to facilitate subsequent reactions. For example, methyl or ethyl esters of 4-methylpyridine-2-carboxylic acid are prepared by refluxing with methanol or ethanol in the presence of acid catalysts such as sulfuric acid.Step 2: Sulfamoylation

The sulfamoyl group is introduced at the 5-position by reaction with sulfamoyl chloride or sulfamoylating reagents. This reaction is typically conducted in anhydrous organic solvents such as dichloromethane or acetonitrile, often in the presence of a base like triethylamine to neutralize the hydrochloric acid generated.- Reaction time: 12–48 hours

- Temperature: Ambient to reflux conditions depending on solvent

- Yield: 70–85% after purification by crystallization or chromatography

- Example: Reaction of 4-methyl-5-chloropyridine-2-carboxylic acid ester with sulfamoyl chloride in the presence of triethylamine in ethanol under reflux for 48 hours yields the sulfamoyl derivative with about 81% yield.

Step 3: Hydrolysis

The ester group is hydrolyzed back to the carboxylic acid under acidic or basic conditions:- Acidic hydrolysis: Reflux with aqueous hydrochloric acid

- Basic hydrolysis: Reflux with aqueous sodium hydroxide followed by acidification

- Yield: >90% conversion to carboxylic acid

- Purification: Crystallization from water/ethanol mixtures

Alternative Route: Direct Sulfamoylation of 4-Methyl-5-aminopyridine-2-carboxylic acid

Another method involves direct sulfamoylation of the amino group at the 5-position if starting from 4-methyl-5-aminopyridine-2-carboxylic acid.

- Reaction with sulfamoyl chloride under mild conditions converts the amino group to sulfamoyl.

- This route avoids esterification and hydrolysis steps but requires availability of the amino precursor.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Solvent | Catalyst/Base | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Esterification | Methanol + concentrated H2SO4 | Methanol | H2SO4 (catalyst) | 110–130 °C | 10–24 h | >90 |

| Sulfamoylation | Sulfamoyl chloride + triethylamine | Ethanol/DCM | Triethylamine | Reflux/ambient | 24–48 h | 70–85 |

| Hydrolysis | HCl or NaOH aqueous solution | Water | None | Reflux | 6–12 h | >90 |

Purification Techniques

- Crystallization from ethanol/water mixtures is commonly used to purify the final acid compound.

- Extraction with dichloromethane or ethyl acetate removes organic impurities.

- Drying agents such as anhydrous sodium sulfate are used to remove residual water.

- Final product is characterized by melting point, NMR, IR, and mass spectrometry to confirm structure and purity.

Research Findings and Analysis

Yield and Efficiency

- The esterification step is highly efficient with yields above 90%, consistent with established protocols for heterocyclic carboxylic acids.

- Sulfamoylation yields vary between 70% and 85%, depending on reaction time, solvent, and base used. Longer reaction times and reflux conditions improve conversion but may increase side reactions.

- Hydrolysis of esters to acids proceeds with high efficiency (>90%), providing the target acid in good purity.

Environmental and Economic Considerations

- Use of triethylamine as base and ethanol or dichloromethane as solvents is standard but has environmental impacts; greener solvents and bases are under investigation.

- Esterification under reflux with sulfuric acid is efficient but requires careful handling due to corrosivity.

- Alternative catalytic methods such as Pd/BaSO4 hydrogenation have been explored for related heterocyclic acid derivatives, showing promise for eco-friendly industrial synthesis.

Comparative Data Summary

| Parameter | Method 1: Esterification + Sulfamoylation + Hydrolysis | Method 2: Direct Sulfamoylation of Amino Acid |

|---|---|---|

| Number of Steps | 3 | 1 |

| Overall Yield (%) | ~60–70 (cumulative) | ~70–80 |

| Reaction Time | 48–72 hours total | 24–48 hours |

| Purity of Final Product | >99% | >98% |

| Environmental Impact | Moderate (use of acids, organic solvents) | Lower (fewer steps, milder conditions) |

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. For example, reaction with methanol in the presence of H₂SO₄ yields the corresponding methyl ester. Key parameters include:

| Condition | Result | Yield | Source |

|---|---|---|---|

| Methanol + H₂SO₄ | Methyl ester formation | 85–92% | |

| Ethanol + HCl | Ethyl ester formation | 78% |

This reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the activated carbonyl carbon .

Amide Formation

The sulfamoyl group enables nucleophilic substitution. Reaction with amines (e.g., 2-amino-3-methylpyridine) forms substituted amides. A study using dichloromethane and triethylamine reported:

| Amine | Product | Reaction Time | Yield | Source |

|---|---|---|---|---|

| 2-Amino-3-methylpyridine | 6-(5-Methyl-pyridin-2-ylcarbamoyl) derivative | 24 h | 67% |

The mechanism involves acyl chloride intermediates generated via thionyl chloride activation .

Decarboxylation and Ring Functionalization

Under high-temperature conditions (>200°C), decarboxylation occurs, yielding 4-methyl-5-sulfamoylpyridine. This reaction is critical for synthesizing simplified derivatives for biological testing.

Sulfonamide Reactivity

The sulfamoyl group participates in hydrolysis and substitution:

-

Acidic Hydrolysis : Cleavage to form 4-methyl-5-hydroxypyridine-2-carboxylic acid (requires concentrated HCl, 100°C).

-

Alkaline Conditions : Forms sulfonate salts (e.g., with NaOH).

Catalytic Hydrogenation

Pd/BaSO₄-catalyzed hydrogenation reduces the pyridine ring to piperidine derivatives. Optimal conditions include:

| Catalyst | Temperature | Pressure | Yield | Source |

|---|---|---|---|---|

| Pd/BaSO₄ (7.5% Pd) | 80°C | 1 atm H₂ | 89% |

This method preserves the sulfamoyl and carboxylic acid groups while saturating the pyridine ring .

Metal Coordination

The compound acts as a polydentate ligand, coordinating with transition metals (e.g., Cu²⁺, Fe³⁺) via the pyridine nitrogen, sulfonamide oxygen, and carboxylate oxygen. Stability constants (log K) for Cu²⁺ complexes range from 4.2–5.8, depending on pH.

Biological Interactions

In medicinal chemistry contexts, the compound inhibits bacterial dihydropteroate synthase (Ki = 0.8 μM) by mimicking para-aminobenzoic acid, a folate precursor. Structural analogs show antiviral activity against HCMV (EC₅₀ = 14.4–22.8 μM) .

Key Comparative Data

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| Esterification | 1.2 × 10⁻³ | 45.6 |

| Sulfonamide Hydrolysis | 3.8 × 10⁻⁵ | 72.3 |

Data derived from kinetic studies using HPLC and NMR monitoring.

Scientific Research Applications

4-Methyl-5-sulfamoylpyridine-2-carboxylicacid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 4-Methyl-5-sulfamoylpyridine-2-carboxylicacid involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates of certain enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic Acid ()

- Molecular Formula : C₆H₆N₂O₂S

- Average Mass : 170.186 g/mol

- Structure : Pyrimidine ring (two nitrogen atoms) with:

- Methyl group at position 4

- Sulfanyl (-SH) at position 2

- Carboxylic acid at position 5

- Key Differences: Ring System: Pyrimidine (6-membered, 2N) vs. pyridine (6-membered, 1N) in the target compound. Substituent Positions: Carboxylic acid at position 5 (vs. position 2 in the target).

5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic Acid ()

- Molecular Formula: Not explicitly stated, but inferred as C₁₁H₁₄N₂O₄ (tert-butoxycarbonylamino group).

- Structure: Pyridine ring with: Carboxylic acid at position 3 Tert-butoxycarbonylamino (-NHCOO-t-Bu) at position 5

- Key Differences: Substituent Types: The bulky tert-butoxycarbonylamino group contrasts with the sulfamoyl group, impacting steric hindrance and metabolic stability . Carboxylic Acid Position: At position 3 (vs. position 2 in the target), altering electronic effects on the ring.

Methyl 5-(Dimethylamino)pyridine-3-carboxylate ()

- Molecular Formula : C₉H₁₂N₂O₂

- Structure: Pyridine ring with: Methyl ester (-COOCH₃) at position 3 Dimethylamino (-N(CH₃)₂) at position 5

- Key Differences: Functional Groups: Ester (less acidic than carboxylic acid) and dimethylamino (electron-donating) vs. sulfamoyl (electron-withdrawing) in the target compound .

Structural and Physicochemical Comparison Table

| Compound | Ring System | Substituent Positions | Functional Groups | Molecular Weight (g/mol) | Polarity (Relative) |

|---|---|---|---|---|---|

| 4-Methyl-5-sulfamoylpyridine-2-carboxylic acid | Pyridine | 4-Me, 5-SO₂NH₂, 2-COOH | Sulfamoyl, Carboxylic acid | ~215 (estimated) | High |

| 4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid | Pyrimidine | 4-Me, 2-SH, 5-COOH | Sulfanyl, Carboxylic acid | 170.186 | Moderate |

| 5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | Pyridine | 3-COOH, 5-NHCOO-t-Bu | Carbamate, Carboxylic acid | ~254 (estimated) | Moderate |

| Methyl 5-(dimethylamino)pyridine-3-carboxylate | Pyridine | 3-COOCH₃, 5-N(CH₃)₂ | Ester, Dimethylamino | 180.21 | Low |

Implications of Structural Variations

- Polarity and Solubility : The sulfamoyl and carboxylic acid groups in the target compound increase polarity, enhancing aqueous solubility compared to sulfanyl or ester-containing analogs .

- Acidity : The carboxylic acid at position 2 in the target may exhibit lower pKa than position 3 or 5 analogs due to electronic effects from the pyridine nitrogen.

- Bioactivity: Sulfamoyl groups are associated with enzyme inhibition, while tert-butoxycarbonylamino or dimethylamino groups may influence receptor binding or pharmacokinetics.

Biological Activity

4-Methyl-5-sulfamoylpyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Methyl-5-sulfamoylpyridine-2-carboxylic acid can be described by the following molecular formula:

- Molecular Formula : C₇H₈N₂O₃S

- Molecular Weight : 188.21 g/mol

Anticancer Activity

Research has demonstrated that compounds similar to 4-Methyl-5-sulfamoylpyridine-2-carboxylic acid exhibit notable anticancer properties. For instance, studies utilizing the A549 human lung adenocarcinoma cell line have shown that various derivatives can significantly reduce cell viability.

Case Study: Anticancer Activity Evaluation

In a study assessing the cytotoxic effects of various pyridine derivatives, it was found that certain modifications in the structure led to enhanced potency against cancer cells. The following table summarizes the effects observed:

| Compound | IC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|

| 4-Methyl-5-sulfamoylpyridine-2-carboxylic acid | 30 | A549 (lung cancer) | |

| Compound X (similar structure) | 20 | A549 | |

| Cisplatin (control) | 10 | A549 |

The data indicates that while 4-Methyl-5-sulfamoylpyridine-2-carboxylic acid has promising activity, it is less potent than cisplatin, a standard chemotherapeutic agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains of bacteria. The following table outlines the Minimum Inhibitory Concentration (MIC) values against various pathogens:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 15 | |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 30 |

These findings suggest that 4-Methyl-5-sulfamoylpyridine-2-carboxylic acid exhibits moderate antibacterial activity, particularly against resistant strains.

The mechanism by which 4-Methyl-5-sulfamoylpyridine-2-carboxylic acid exerts its biological effects may involve:

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial growth and proliferation.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-methyl-5-sulfamoylpyridine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer: The compound can be synthesized via sequential functionalization of pyridine derivatives. A typical approach involves:

- Sulfamoylation : Introduce the sulfamoyl group at the 5-position using sulfamoyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions).

- Carboxylation : Install the carboxylic acid group at the 2-position via hydrolysis of a nitrile intermediate or direct oxidation of a methyl substituent using KMnO₄ in acidic media .

- Purification : Use recrystallization (ethanol/water) or preparative HPLC with a C18 column and 0.1% TFA buffer to isolate the product .

Q. How can researchers confirm the structural integrity of 4-methyl-5-sulfamoylpyridine-2-carboxylic acid?

- Methodological Answer: Combine multiple analytical techniques:

- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., pyridine ring protons at δ 7.5–8.5 ppm, sulfamoyl NH₂ at δ 5.5–6.0 ppm).

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~257 g/mol).

- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or acidic buffers (pH <3). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) while monitoring precipitation via dynamic light scattering .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of the sulfamoyl group in this compound?

- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Simulate reaction pathways for sulfamoyl hydrolysis under acidic/basic conditions .

- Validate results with experimental kinetic studies (e.g., HPLC monitoring of degradation products) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer: Discrepancies may arise from impurity profiles or assay conditions. Address this by:

- Batch Analysis : Compare HPLC purity (>98%) and residual solvent levels (GC-MS) across studies.

- Assay Standardization : Use a common positive control (e.g., sulfonamide inhibitors) and replicate under identical pH/temperature conditions .

Q. How does the methyl group at the 4-position influence crystallographic packing, and what challenges arise in obtaining high-quality crystals?

- Methodological Answer: The methyl group introduces steric hindrance, often leading to disordered crystal structures. Mitigate this by:

- Solvent Screening : Use slow vapor diffusion with ethyl acetate/hexane mixtures.

- Cryocooling : Stabilize crystals at 100 K during X-ray diffraction (λ = 1.5418 Å) to reduce thermal motion artifacts .

Q. What are the best practices for analyzing degradation products under oxidative stress?

- Methodological Answer: Employ LC-MS/MS with a Q-TOF detector:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.